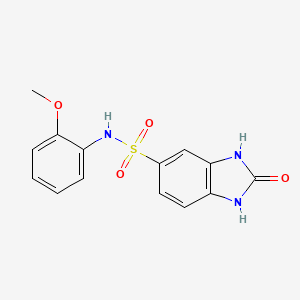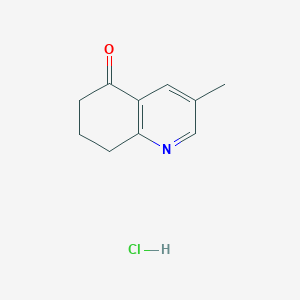
4-(フラン-2-イル)-1H-ピロール-2-カルボン酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Furan-2-yl)-1H-pyrrole-2-carboxylic acid is an organic compound that belongs to the class of heterocyclic aromatic compounds It is characterized by a furan ring fused to a pyrrole ring, with a carboxylic acid functional group attached to the pyrrole ring
科学的研究の応用
4-(Furan-2-yl)-1H-pyrrole-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and materials science applications.
作用機序
Target of Action
Furan derivatives have been found to demonstrate antimicrobial activity against yeast-like fungi candida albicans, escherichia coli, and staphylococcus aureus .
Mode of Action
For instance, they can undergo reactions with arenes under the action of triflic acid or AlCl3, leading to hydroarylation of the furan side chain carbon–carbon double bond .
Biochemical Pathways
For instance, they can be synthesized from furfural, 5-hydroxymethylfurfural, and its derivatives by aldol condensation .
Result of Action
Furan derivatives have been found to demonstrate moderate antimicrobial activity .
Action Environment
It’s known that the reaction conditions can affect the synthesis and reactions of furan derivatives .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Furan-2-yl)-1H-pyrrole-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the condensation of furan-2-carboxaldehyde with pyrrole-2-carboxylic acid under acidic conditions. The reaction typically proceeds via the formation of an intermediate Schiff base, which is then cyclized to form the desired product.
Another approach involves the use of Vilsmeier-Haack conditions, where furan-2-carboxaldehyde is reacted with pyrrole in the presence of a formylating agent such as DMF and POCl3. This method provides a straightforward route to the target compound with good yields.
Industrial Production Methods
Industrial production of 4-(Furan-2-yl)-1H-pyrrole-2-carboxylic acid may involve the optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free conditions or the use of renewable starting materials, can be explored to make the process more sustainable.
化学反応の分析
Types of Reactions
4-(Furan-2-yl)-1H-pyrrole-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid under strong oxidizing conditions.
Reduction: The compound can be reduced to form the corresponding dihydrofuran derivative.
Substitution: Electrophilic substitution reactions can occur at the furan ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) can be employed for substitution reactions.
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid.
Reduction: Dihydrofuran derivatives.
Substitution: Various substituted furan derivatives depending on the electrophile used.
類似化合物との比較
4-(Furan-2-yl)-1H-pyrrole-2-carboxylic acid can be compared with other similar compounds, such as:
Furan-2-carboxylic acid: Lacks the pyrrole ring and has different reactivity and applications.
Pyrrole-2-carboxylic acid: Lacks the furan ring and has distinct chemical properties.
Furan-2,5-dicarboxylic acid: Contains an additional carboxylic acid group and is used in different industrial applications.
The uniqueness of 4-(Furan-2-yl)-1H-pyrrole-2-carboxylic acid lies in its fused heterocyclic structure, which imparts unique chemical and biological properties that are not observed in its individual components.
特性
IUPAC Name |
4-(furan-2-yl)-1H-pyrrole-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3/c11-9(12)7-4-6(5-10-7)8-2-1-3-13-8/h1-5,10H,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUZGPIUSPTVELF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CNC(=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![methyl N-[2-(3-chlorophenyl)-2-methoxypropyl]carbamate](/img/structure/B2428402.png)
![N-(3-chloro-2-methylphenyl)-2-({1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide](/img/structure/B2428405.png)

![2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2428407.png)


![N-Methyl-N-[(3-pyrrolidin-1-ylphenyl)methyl]prop-2-enamide](/img/structure/B2428410.png)
![6-(4-ethoxy-3-methoxyphenyl)-7-(thiophen-2-yl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2428414.png)
![N-[5-({[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide](/img/structure/B2428416.png)
![2-[7-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-(3-phenylpropyl)acetamide](/img/structure/B2428418.png)
![2-[3-(4-fluorobenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2428419.png)
![7-[(2,4-Dichlorophenyl)-(pyridin-2-ylamino)methyl]quinolin-8-ol](/img/structure/B2428420.png)
![5-bromo-N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-2-methoxybenzene-1-sulfonamide](/img/structure/B2428421.png)
![4,4-Dimethyl-5-phenyl-1-oxaspiro[2.3]hexane](/img/structure/B2428422.png)
